Ethyl tert-butylacetate
Overview
Description
Ethyl tert-butylacetate, also known as ethyl 3,3-dimethylbutanoate, is a clear, colorless liquid . It is used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .
Synthesis Analysis
The synthesis of tert-butyl esters, such as Ethyl tert-butylacetate, has been described in various studies. One method involves the reaction of protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . Another approach involves the transesterification of β-keto esters, which is a useful transformation in organic synthesis .
Molecular Structure Analysis
The molecular formula of Ethyl tert-butylacetate is C8H16O2 . This compound is also known as ethyl 3,3-dimethylbutyrate .
Chemical Reactions Analysis
The chemical reactions involving Ethyl tert-butylacetate are complex and varied. For instance, the synthesis of tert-butyl peroxy-2-ethylhexanoate involves the reaction of 2-ethylhexanoyl chloride and tert-butyl hydroperoxide in the presence of a strong base . Another study discusses the etherification of glycerol with tert-butyl alcohol using an acid catalyst .
Physical And Chemical Properties Analysis
Ethyl tert-butylacetate has a molecular weight of 144.21100, a density of 0.86, and a boiling point of 143.6ºC at 760mmHg . It is a clear, colorless liquid with a flash point of 34°C .
Scientific Research Applications
Environmental Science: Groundwater Biodegradation
Ethyl tert-butylacetate (ETBA) is studied for its potential in anaerobic biodegradation of groundwater contaminants. It’s a compound structurally related to ethyl tert-butyl ether (ETBE), which is used as a gasoline additive and can contaminate water sources. Research explores the use of stable isotope analysis to track the biodegradation of ETBE and its byproducts, including ETBA, in groundwater systems .
Pharmaceuticals: Prodrug Synthesis
In pharmaceuticals, ETBA is explored as a precursor in the synthesis of prodrugs. Prodrugs are medications designed to be metabolized into an active form within the body. The chemical properties of ETBA make it suitable for creating ester prodrugs that can enhance the delivery and efficacy of therapeutic compounds .
Chemical Synthesis: Esterification Reactions
ETBA is used in synthetic organic chemistry for esterification reactions. It serves as a reagent for introducing ester groups into organic compounds, which is a fundamental step in synthesizing a wide range of chemicals, including pharmaceuticals, agrochemicals, and polymers .
Food Industry: Solvent and Additive
In the food processing industry, ETBA may be utilized as a solvent due to its chemical stability and non-toxic nature. It can help in extracting flavors, fragrances, and other food additives during the manufacturing process .
Cosmetics: Formulation and Stability
The cosmetic industry could employ ETBA as a solvent or an intermediate in the formulation of beauty products. Its volatility and solubility properties might be advantageous for stabilizing certain cosmetic formulations and enhancing the texture and application of products .
Material Science: Polymer Production
ETBA is potentially valuable in material science, particularly in the production of polymers. Its reactivity and solubility characteristics can be beneficial in polymerization reactions, leading to the development of new materials with specific properties for industrial applications .
Mechanism of Action
Target of Action
Ethyl tert-butylacetate is primarily used as a solvent in various industrial applications . Its primary targets are the substances it is intended to dissolve, such as lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .
Mode of Action
The interaction of Ethyl tert-butylacetate with its targets primarily involves the process of dissolution. As a solvent, Ethyl tert-butylacetate interacts with substances by breaking intermolecular bonds, allowing the substances to disperse evenly within it .
Biochemical Pathways
Once inhaled into the body, Ethyl tert-butylacetate is metabolized to tert-butanol (TBA) and acetaldehyde by cytochrome P450 . TBA is further metabolized to 2-methyl-1,2-propanediol and 2-hydroxyisobutyrate .
Pharmacokinetics
The pharmacokinetics of Ethyl tert-butylacetate primarily involve its absorption, distribution, metabolism, and excretion (ADME). Inhaled Ethyl tert-butylacetate is rapidly absorbed and eliminated with the urine . The metabolism of Ethyl tert-butylacetate becomes saturated at higher concentrations .
Result of Action
The molecular and cellular effects of Ethyl tert-butylacetate’s action are primarily related to its role as a solvent. It can dissolve various substances, facilitating their application in industrial processes . In the body, Ethyl tert-butylacetate is metabolized into other compounds, which can then be excreted .
Safety and Hazards
Ethyl tert-butylacetate is classified as a flammable liquid and vapor . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .
Future Directions
The use of Ethyl tert-butylacetate and similar compounds in various chemical reactions, including the synthesis of complex medicinal compounds, is a topic of ongoing research . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches .
properties
IUPAC Name |
ethyl 3,3-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-5-10-7(9)6-8(2,3)4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMNHAMYTBAUPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201565 | |
Record name | Ethyl 3,3-dimethylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,3-dimethylbutanoate | |
CAS RN |
5340-78-3 | |
Record name | Butanoic acid, 3,3-dimethyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5340-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3,3-dimethylbutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005340783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3, ethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3,3-dimethylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,3-dimethylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.891 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 3,3-DIMETHYLBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W67MQQ79JA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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